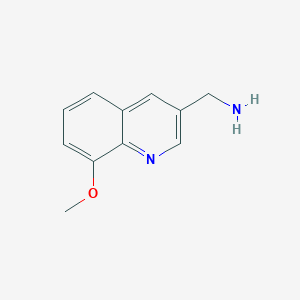![molecular formula C7H13NO B13021773 2-Methyl-2-azaspiro[3.3]heptan-6-ol CAS No. 2297192-11-9](/img/structure/B13021773.png)
2-Methyl-2-azaspiro[3.3]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azaspiro[3.3]heptan-6-ol is a spirocyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[3.3]heptan-6-ol typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane in the presence of sodium hydride in dry DMF at temperatures below 70°C can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methyl-2-azaspiro[3.3]heptan-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane:
6-Methyl-2-azaspiro[3.3]heptane hydrochloride:
Uniqueness
2-Methyl-2-azaspiro[3.3]heptan-6-ol stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2297192-11-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[3.3]heptan-6-ol |
InChI |
InChI=1S/C7H13NO/c1-8-4-7(5-8)2-6(9)3-7/h6,9H,2-5H2,1H3 |
InChI Key |
XSWAXDRQSHCZFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chlorothiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13021696.png)
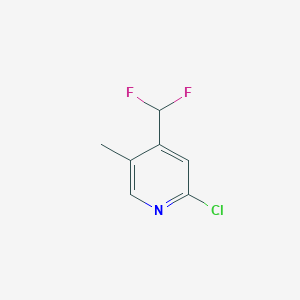
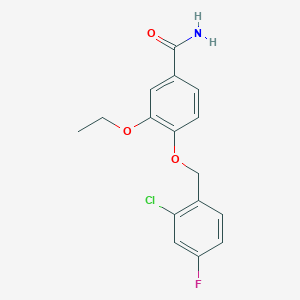
![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13021711.png)
![2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13021717.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13021720.png)
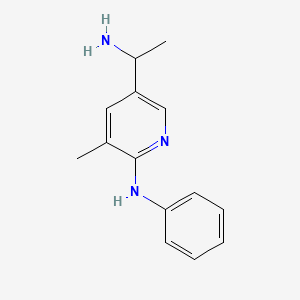
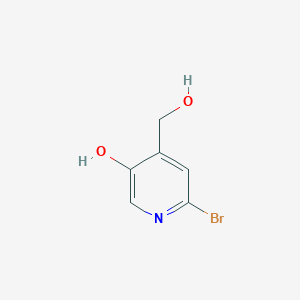
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B13021733.png)
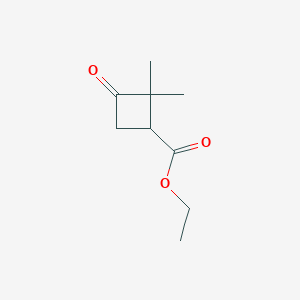
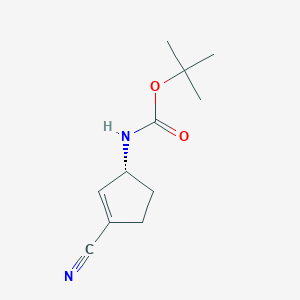

![6-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13021767.png)
